molecular formula C17H13F3N2S B13901502 2-Methyl-3-[2-(trifluoromethyl)phenothiazin-10-yl]propanenitrile

2-Methyl-3-[2-(trifluoromethyl)phenothiazin-10-yl]propanenitrile

Cat. No.: B13901502
M. Wt: 334.4 g/mol
InChI Key: JMRNYCJUDGILGE-UHFFFAOYSA-N
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Description

2-Methyl-3-[2-(trifluoromethyl)phenothiazin-10-yl]propanenitrile is a complex organic compound that belongs to the phenothiazine family. Phenothiazines are known for their diverse biological activities and applications in medicinal chemistry. This compound, in particular, is characterized by the presence of a trifluoromethyl group, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-[2-(trifluoromethyl)phenothiazin-10-yl]propanenitrile typically involves the reaction of 2-(trifluoromethyl)phenothiazine with appropriate nitrile precursors under controlled conditions. The reaction is often carried out in the presence of catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-[2-(trifluoromethyl)phenothiazin-10-yl]propanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenothiazine oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

2-Methyl-3-[2-(trifluoromethyl)phenothiazin-10-yl]propanenitrile has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiproliferative effects.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of antipsychotic and anti-inflammatory drugs.

    Industry: Utilized in the production of specialized chemicals and materials

Mechanism of Action

The mechanism of action of 2-Methyl-3-[2-(trifluoromethyl)phenothiazin-10-yl]propanenitrile involves its interaction with specific molecular targets and pathways. Phenothiazine derivatives are known to act on various receptors and enzymes, leading to their diverse biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-3-[2-(trifluoromethyl)phenothiazin-10-yl]propanenitrile is unique due to the combination of the trifluoromethyl group and the nitrile functionality, which imparts distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C17H13F3N2S

Molecular Weight

334.4 g/mol

IUPAC Name

2-methyl-3-[2-(trifluoromethyl)phenothiazin-10-yl]propanenitrile

InChI

InChI=1S/C17H13F3N2S/c1-11(9-21)10-22-13-4-2-3-5-15(13)23-16-7-6-12(8-14(16)22)17(18,19)20/h2-8,11H,10H2,1H3

InChI Key

JMRNYCJUDGILGE-UHFFFAOYSA-N

Canonical SMILES

CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)C(F)(F)F)C#N

Origin of Product

United States

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